molecular formula C21H22N6O2S B2924052 4-(2-((1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)benzenesulfonamide CAS No. 1105233-94-0

4-(2-((1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)benzenesulfonamide

Cat. No.: B2924052
CAS No.: 1105233-94-0
M. Wt: 422.51
InChI Key: HZTBFULBYYYYDG-UHFFFAOYSA-N
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Description

4-(2-((1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)benzenesulfonamide is a complex organic compound with significant potential in various fields of scientific research. This compound features a pyrazolopyrimidine core substituted with a 2,5-dimethylphenyl group and an ethyl group linked to a benzenesulfonamide moiety. The intricate structure suggests diverse biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: : Synthesis of the pyrazolopyrimidine core, which typically involves condensation reactions between suitable precursors, often using strong bases and high temperatures.

  • Step 2: : Introduction of the 2,5-dimethylphenyl group through electrophilic aromatic substitution or related methods.

  • Step 3: : Linking the ethyl group to the nitrogen atom of the pyrazolopyrimidine core, usually requiring the use of alkylating agents and bases.

  • Step 4: : Coupling the benzenesulfonamide moiety, often via nucleophilic substitution reactions.

Industrial Production Methods

  • Scaling up these reactions necessitates stringent control over reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. The use of continuous flow reactors could enhance efficiency.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : Conversion of functional groups within the molecule under the influence of oxidizing agents like hydrogen peroxide.

  • Reduction: : Reduction of the nitro group to an amine, often using reducing agents like sodium borohydride.

  • Substitution: : Nucleophilic substitution, where reactive groups like halides are replaced by nucleophiles.

Common Reagents and Conditions

  • Oxidizing agents: Hydrogen peroxide, potassium permanganate.

  • Reducing agents: Sodium borohydride, lithium aluminum hydride.

  • Nucleophiles: Amines, thiols.

Major Products Formed from These Reactions

  • Oxidized derivatives, reduced amine forms, and substituted products featuring different functional groups.

Scientific Research Applications

Chemistry

  • As a building block for the synthesis of more complex molecules.

Biology

  • Potential as a biochemical probe to investigate cellular pathways.

Medicine

  • Exploration as a potential therapeutic agent targeting specific enzymes or receptors.

Industry

Mechanism of Action

Molecular Targets and Pathways

  • The compound may interact with specific enzymes, possibly acting as an inhibitor or modulator. The detailed mechanism would involve binding to active sites or allosteric sites, altering enzyme activity and affecting downstream biological pathways.

Comparison with Similar Compounds

Comparison

  • Compared to similar pyrazolopyrimidine derivatives, this compound’s distinct substitution pattern confers unique biological properties, such as increased specificity for certain molecular targets.

Similar Compounds

  • 4-(2-((1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)benzenesulfonamide

  • 4-(2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)benzenesulfonamide

Hope this breaks the boredom!

Properties

IUPAC Name

4-[2-[[1-(2,5-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O2S/c1-14-3-4-15(2)19(11-14)27-21-18(12-26-27)20(24-13-25-21)23-10-9-16-5-7-17(8-6-16)30(22,28)29/h3-8,11-13H,9-10H2,1-2H3,(H2,22,28,29)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZTBFULBYYYYDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C3=NC=NC(=C3C=N2)NCCC4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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